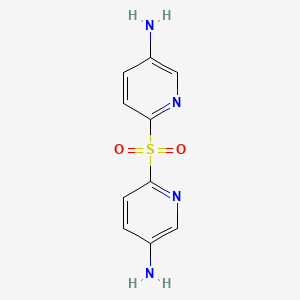

Pyridine, 2,2'-sulfonylbis(5-amino-

Description

Pyridine, 2,2'-sulfonylbis(5-amino-) (CAS: CID 3040107) is a sulfonated bipyridine derivative with the molecular formula C₁₀H₁₀N₄O₂S and systematic name 6-(5-aminopyridin-2-yl)sulfonylpyridin-3-amine . Its structure features two pyridine rings linked by a sulfonyl (-SO₂-) group, with amino (-NH₂) substituents at the 5-positions of each pyridine moiety. Key properties include:

Properties

CAS No. |

51706-27-5 |

|---|---|

Molecular Formula |

C10H10N4O2S |

Molecular Weight |

250.28 g/mol |

IUPAC Name |

6-(5-aminopyridin-2-yl)sulfonylpyridin-3-amine |

InChI |

InChI=1S/C10H10N4O2S/c11-7-1-3-9(13-5-7)17(15,16)10-4-2-8(12)6-14-10/h1-6H,11-12H2 |

InChI Key |

RCOWHCZLRLBOKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N)S(=O)(=O)C2=NC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The most structurally analogous compound is [2,2'-Bipyridine]-5,5'-diamine (CAS: 52382-48-6), which shares the bipyridine backbone and amino substituents but lacks the sulfonyl linkage. A detailed comparison is provided below:

| Property | Pyridine, 2,2'-Sulfonylbis(5-amino-) | [2,2'-Bipyridine]-5,5'-Diamine |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₂S | C₁₀H₁₀N₄ |

| Molecular Weight (g/mol) | 250.28 | 186.22 |

| Functional Groups | Sulfonyl (-SO₂-), two amino (-NH₂) | Direct C-C bond, two amino (-NH₂) |

| Key Structural Feature | Sulfonyl bridge | Direct bipyridine linkage |

| Predicted CCS ([M+H]⁺, Ų) | 151.7 | Not reported |

| CAS Number | CID 3040107 | 52382-48-6 |

| Synthetic Utility | Potential linker for metal coordination | Ligand for metal complexes |

The sulfonyl group in the target compound increases its molecular weight by 64 g/mol (contributed by SO₂) and introduces polarity, which may influence solubility and reactivity compared to the non-sulfonated analog .

Functional and Application Differences

- In contrast, [2,2'-Bipyridine]-5,5'-diamine’s direct C-C bond allows for rigid planar geometry, ideal for chelating transition metals .

- Spectroscopic Properties : Collision cross-section data for the sulfonated compound suggests a larger molecular footprint than typical bipyridines, which could impact its behavior in mass spectrometry or chromatography .

- Safety and Handling: Limited data are available for both compounds.

Q & A

Q. Table 1: GHS Hazard Classification (Based on Analogous Pyridine Derivatives)

| Hazard Category | Classification Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 1 | Avoid ingestion; use PPE |

| Skin Irritation | Category 2 | Wear gloves/lab coats |

| Serious Eye Damage | Category 1 | Use safety goggles |

| Respiratory Irritation | Category 3 | Work in ventilated areas |

| Data derived from analogous terpyridine compounds . |

What synthetic routes are commonly employed for Pyridine, 2,2'-sulfonylbis(5-amino-) derivatives?

Basic Question

Methodological Answer:

A widely used method involves multi-step functionalization :

Sulfonation: Introduce sulfonyl groups via reaction with sulfonic acid derivatives under controlled pH (e.g., H₂SO₄ catalysis) .

Amination: Use hydroxylamine sulfate or palladium-catalyzed cross-coupling to attach amino groups at specific positions .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Key Considerations:

- Monitor reaction temperature (e.g., 140–150°C for amination) to avoid decomposition .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

How can researchers resolve contradictions in spectroscopic data for Pyridine, 2,2'-sulfonylbis(5-amino-) derivatives?

Advanced Question

Methodological Answer:

Discrepancies in NMR, IR, or mass spectra often arise from isomeric by-products or solvent interference . Strategies include:

- Multi-Technique Cross-Validation:

- ¹H/¹³C NMR: Compare peak splitting patterns with computational predictions (DFT calculations).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (±0.001 Da tolerance).

- Chromatographic Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions for re-analysis .

- Crystallography: Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry .

What strategies optimize reaction conditions for high-yield synthesis of Pyridine, 2,2'-sulfonylbis(5-amino-)?

Advanced Question

Methodological Answer:

Optimization requires systematic parameter tuning:

- Catalyst Screening: Test Pd(OAc)₂, Xantphos, or CuI for cross-coupling efficiency .

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.

- Temperature Gradients: Use microwave-assisted synthesis for rapid heating/cooling cycles to suppress side reactions .

- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation.

Case Study: A 72% yield was achieved for a related pyridine derivative using Pd-catalyzed amination at 110°C in DMF .

What characterization techniques are critical for confirming the structure of Pyridine, 2,2'-sulfonylbis(5-amino-)?

Intermediate Question

Methodological Answer:

- Elemental Analysis: Verify C, H, N, S content (±0.3% deviation) .

- FTIR Spectroscopy: Identify sulfonyl (S=O stretch: 1350–1300 cm⁻¹) and amino (N–H bend: 1600–1500 cm⁻¹) groups .

- UV-Vis Spectroscopy: Assess π→π* transitions in pyridine rings (λmax ~260–280 nm) to confirm conjugation .

How can researchers analyze and mitigate by-product formation during synthesis?

Advanced Question

Methodological Answer:

- By-Product Identification: Use LC-MS to detect impurities; compare retention times with known standards .

- Reaction Kinetic Modeling: Apply pseudo-first-order rate laws to identify steps prone to side reactions (e.g., over-sulfonation).

- Additive Screening: Introduce scavengers (e.g., molecular sieves for water removal) or inhibitors (e.g., TEMPO for radical quenching).

Example: In a terpyridine synthesis, adjusting the H₂SO₄ concentration reduced tar formation by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.